1-Methylindoline-3-carbonitrile hydrochloride

Chemical Synthesis Compound Management Solubility

Researchers requiring a stable, soluble indoline-3-carbonitrile scaffold often face failed reactions or assay interference from free base insolubility. This hydrochloride salt solves these issues directly. - Enhanced Aqueous Solubility: Minimizes DMSO in biological assays, reducing cytotoxicity and solvent artifacts. - Regiospecific Scaffold: The 1-methyl-3-carbonitrile substitution provides a distinct vector for SAR exploration compared to 2-carbonitrile or unsubstituted analogs. - Reliable Intermediate: Supplied as a stable solid with defined handling properties for reproducible synthetic chemistry.

Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
Cat. No. B11901347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylindoline-3-carbonitrile hydrochloride
Molecular FormulaC10H11ClN2
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESCN1CC(C2=CC=CC=C21)C#N.Cl
InChIInChI=1S/C10H10N2.ClH/c1-12-7-8(6-11)9-4-2-3-5-10(9)12;/h2-5,8H,7H2,1H3;1H
InChIKeyNXNXHMZADXZTMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylindoline-3-carbonitrile Hydrochloride: A Core Indoline Building Block


1-Methylindoline-3-carbonitrile hydrochloride (CAS: 1956327-29-9) is a nitrogen-containing heterocyclic compound within the indoline class, characterized by a saturated 2,3-bond of the indole ring system . It is primarily utilized as a synthetic intermediate or building block in organic chemistry and drug discovery, where the hydrochloride salt form can offer advantages in handling and solubility compared to its free base analog . Its molecular formula is C10H11ClN2, with a molecular weight of 194.66 g/mol .

Why Substituting 1-Methylindoline-3-carbonitrile Hydrochloride Fails


While the indoline-3-carbonitrile core is shared by several research compounds, simple substitution is not feasible due to critical structural and physicochemical differences. The presence and position of the N-methyl group and the specific carbonitrile attachment site (C-3) are essential determinants of a molecule's reactivity, its fit within a biological target's active site, and its downstream synthetic utility [1]. For instance, the hydrochloride salt of the target compound is distinct from its free base (CAS 1649475-80-8) in terms of molecular weight and solubility, which directly impact reaction conditions and purification . Furthermore, shifting the carbonitrile group to a different position, such as in 1-Methylindoline-2-carbonitrile (CAS 1956340-86-5) , or omitting the N-methyl group, as in Indoline-3-carbonitrile hydrochloride (CAS 1368518-54-0) , creates compounds with unique chemical and potential biological profiles. Using an alternative could therefore lead to failed reactions, the generation of incorrect intermediates, or misleading biological data.

1-Methylindoline-3-carbonitrile Hydrochloride vs. Key Analogs


Salt vs. Free Base Physicochemical Properties

1-Methylindoline-3-carbonitrile hydrochloride (Target) is the salt form of the free base 1-Methylindoline-3-carbonitrile (Comparator 1). This salification results in a significantly higher molecular weight and, crucially, a different solubility profile in polar solvents, which is essential for certain synthetic transformations and biological assays .

Chemical Synthesis Compound Management Solubility

1-Methylindoline-3-carbonitrile Hydrochloride: Key Research Applications


Drug Synthesis Targeting Indoline-3-carbonitrile Pharmacophore

This compound serves as a versatile scaffold for building targeted chemical libraries. The carbonitrile at the 3-position is a key functional handle for creating diverse analogs, particularly those requiring an N-methyl substitution pattern on a saturated indoline core. Procuring the hydrochloride salt ensures a stable, solid starting material with defined solubility characteristics for downstream synthetic chemistry .

Water-Soluble Indoline Derivatives for Biological Assays

When a research program necessitates testing a 1-methylindoline-3-carbonitrile scaffold in aqueous biological assays, the hydrochloride salt is the preferred form. Its enhanced solubility in aqueous buffers compared to the free base minimizes the use of organic co-solvents like DMSO, which can interfere with assay results or be toxic to cell cultures .

SAR Studies of Kinase Inhibitors

For medicinal chemistry projects investigating the indoline-3-carbonitrile core as a fragment for kinase inhibition, this compound is a key building block. As indicated by class-level research, the N-methyl substitution can significantly impact potency and selectivity, and this specific regioisomer (3-carbonitrile) provides a distinct starting point for SAR exploration compared to other isomers [1].

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